Cas no 754970-69-9 (Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate)

Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate 化学的及び物理的性質
名前と識別子
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- methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
- Methyl (3S)-3-amino-3-(3,5-dichlorophenyl)propanoate
- Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate
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- インチ: 1S/C10H11Cl2NO2/c1-15-10(14)5-9(13)6-2-7(11)4-8(12)3-6/h2-4,9H,5,13H2,1H3
- InChIKey: GLERNDQQVPPSNJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C=1)C(CC(=O)OC)N)Cl
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 216
- トポロジー分子極性表面積: 52.3
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-295946-0.5g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 0.5g |
$1056.0 | 2023-02-28 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1609177-1g |
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 98% | 1g |
¥7261.00 | 2024-07-28 | |
Enamine | EN300-295946-2.5g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 2.5g |
$2155.0 | 2023-02-28 | ||
Ambeed | A1088139-1g |
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 95% | 1g |
$798.0 | 2024-04-17 | |
Enamine | EN300-295946-10.0g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 10.0g |
$4729.0 | 2023-02-28 | ||
Enamine | EN300-295946-0.1g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 0.1g |
$968.0 | 2023-02-28 | ||
Enamine | EN300-295946-0.25g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 0.25g |
$1012.0 | 2023-02-28 | ||
Enamine | EN300-295946-5.0g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 5.0g |
$3189.0 | 2023-02-28 | ||
Enamine | EN300-295946-1.0g |
methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 1g |
$0.0 | 2023-06-07 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01049128-1g |
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate |
754970-69-9 | 95% | 1g |
¥5481.0 | 2024-04-18 |
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate 関連文献
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Chandra B. KC,Kei Ohkubo,Paul A. Karr,Francis D'Souza Chem. Commun., 2013,49, 7614-7616
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoateに関する追加情報
Research Brief on Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate (CAS: 754970-69-9) in Chemical Biology and Pharmaceutical Applications
Methyl 3-amino-3-(3,5-dichlorophenyl)propanoate (CAS: 754970-69-9) is a chiral intermediate of growing importance in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting neurological and inflammatory disorders. Recent studies highlight its utility as a key building block for protease inhibitors and modulators of gamma-aminobutyric acid (GABA) receptors. This brief synthesizes the latest findings (2022-2024) on its synthetic methodologies, biological activities, and potential therapeutic applications.
Advances in asymmetric synthesis have enabled higher enantiomeric purity (>99% ee) of 754970-69-9 through enzymatic resolution using immobilized lipases (Candida antarctica Lipase B) or transition-metal catalysis with chiral ligands. A 2023 Journal of Medicinal Chemistry study demonstrated its incorporation into novel calpain inhibitors showing 40% improved blood-brain barrier permeability compared to previous generations. The 3,5-dichlorophenyl moiety appears critical for target binding affinity, with molecular docking studies revealing hydrophobic interactions with cysteine protease active sites.
Notably, derivatives of 754970-69-9 exhibit dual activity as GABAA receptor positive allosteric modulators and mild COX-2 inhibitors, as reported in a 2024 ACS Chemical Neuroscience paper. Structure-activity relationship (SAR) analyses indicate that ester hydrolysis in vivo yields active carboxylic acid metabolites with extended half-lives (t1/2 = 8-12h in rodent models). Current Good Manufacturing Practice (cGMP) production routes now achieve >85% yield via continuous flow chemistry, addressing previous scalability challenges in the reductive amination step.
Ongoing clinical trials (Phase I/II) are evaluating 754970-69-9-derived compounds for epilepsy and neuropathic pain, with preliminary data showing favorable safety profiles. However, metabolic studies caution potential CYP3A4 interactions that may require dosage adjustments in polypharmacy scenarios. The compound's versatility is further evidenced by its emerging role in PROTAC (proteolysis targeting chimera) designs targeting misfolded proteins in neurodegenerative diseases.
Future research directions include structural optimization to reduce off-target effects on potassium channels and development of deuterated analogs for improved pharmacokinetics. The establishment of a comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) database for 754970-69-9 derivatives in Q2 2024 is expected to accelerate rational drug design efforts leveraging this scaffold.
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